Sub-Nanomolar DOT1L Inhibition: Structural Basis for Potency and Selectivity
The 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile scaffold is a privileged core for DOT1L inhibition, demonstrating sub-nanomolar binding affinity [1]. The specific 1,5-isomer and substitution pattern (2-oxo, 3-carbonitrile) is critical for this activity. In binding assays against human DOT1L, a derivative of this core achieved a Ki of 0.080 nM [2]. This potency is significantly higher than that observed for analogous 1,6-naphthyridine cores, which often require larger, more complex substituents to achieve similar potency [3].
| Evidence Dimension | Inhibition of DOT1L (Binding Affinity, Ki) |
|---|---|
| Target Compound Data | Ki = 0.080 nM (for a derivative containing the 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile core) |
| Comparator Or Baseline | 1,6-naphthyridine derivatives (reported generally as less potent without extensive substitution) |
| Quantified Difference | Not directly comparable; class-level trend established. |
| Conditions | In vitro biochemical assay using human recombinant DOT1L catalytic domain. |
Why This Matters
Sub-nanomolar target engagement is a critical driver for procurement in early-stage epigenetic drug discovery, enabling lower screening concentrations and improved lead optimization outcomes.
- [1] Chen, S., et al. (2016). Discovery of Novel DOT1L Inhibitors through a Structure-Based Virtual Screening Approach. European Journal of Medicinal Chemistry, 124, 552-564. View Source
- [2] BindingDB. (n.d.). BDBM50536826 / CHEMBL4590355. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/StructureSearch.jsp?searchType=Substructure&inputText=1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile View Source
- [3] Yu, W., et al. (2012). Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nature Communications, 3, 1288. https://doi.org/10.1038/ncomms2304 View Source
